Erbium(III)sulfate

描述

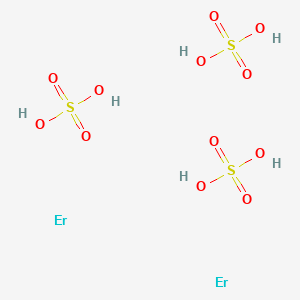

Erbium(III) sulfate, with the chemical formula Er₂(SO₄)₃, is a compound of erbium and sulfate ions. Erbium is a rare earth element belonging to the lanthanide series of the periodic table. Erbium(III) sulfate is known for its pink color and is primarily used in various industrial and scientific applications due to its unique properties .

准备方法

Synthetic Routes and Reaction Conditions: Erbium(III) sulfate can be synthesized through several methods, including:

Hydrothermal Method: This involves dissolving erbium oxide in sulfuric acid under high temperature and pressure conditions to form erbium(III) sulfate.

Solid-State Method: This method involves the direct reaction of erbium oxide with sulfuric acid at elevated temperatures.

Industrial Production Methods: In industrial settings, erbium(III) sulfate is typically produced by reacting erbium oxide with sulfuric acid in a controlled environment to ensure high purity and yield .

化学反应分析

Types of Reactions: Erbium(III) sulfate undergoes various chemical reactions, including:

Oxidation and Reduction: Erbium(III) sulfate can participate in redox reactions, although erbium typically remains in the +3 oxidation state.

Substitution Reactions: It can undergo substitution reactions where the sulfate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used in reactions with erbium(III) sulfate include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride can be used to reduce erbium(III) sulfate.

Major Products Formed:

Erbium Oxide: One of the major products formed from the reduction of erbium(III) sulfate is erbium oxide.

Erbium Hydroxide: This can be formed through hydrolysis reactions.

科学研究应用

Catalytic Applications

Petrochemical Industry : Erbium(III) sulfate is utilized as a catalyst in petrochemical cracking processes. Its ability to enhance reaction rates makes it valuable in the production of fuels and chemicals from hydrocarbons .

Organic Synthesis : Recent studies have highlighted erbium salts, including erbium(III) sulfate, as effective non-toxic catalysts for various organic transformations. For instance, they facilitate the regio- and stereoselective opening of epoxides, showcasing their versatility in organic chemistry .

| Catalytic Application | Description |

|---|---|

| Petrochemical Cracking | Enhances hydrocarbon conversion to fuels. |

| Organic Transformations | Catalyzes epoxide ring openings with high selectivity. |

Optical Applications

Doping in Optical Fibers : High-purity erbium(III) sulfate is employed as a dopant in optical fiber manufacturing. It contributes to the amplification of signals within fiber optic systems, which is crucial for telecommunications .

Laser Technology : The compound is also used in laser applications, particularly in medical and dental lasers. Its properties allow for effective energy transfer, making it suitable for laser ablation techniques .

| Optical Application | Description |

|---|---|

| Optical Fiber Doping | Enhances signal amplification in fibers. |

| Laser Applications | Used in medical and dental lasers for energy transfer. |

Glass and Ceramics Manufacturing

Erbium(III) sulfate serves as a colorant in glass manufacturing and porcelain enamel glazes. Its unique pink hue is desirable for aesthetic applications in decorative glassware and ceramics . The compound's ability to impart color while maintaining stability at high temperatures makes it an ideal choice for these applications.

Environmental Applications

Erbium(III) sulfate has been explored for its potential in environmental protection catalysis. It can aid in the degradation of pollutants and contribute to water treatment processes due to its solubility and reactivity with various contaminants .

| Environmental Application | Description |

|---|---|

| Pollution Degradation | Catalyzes breakdown of environmental pollutants. |

| Water Treatment | Used to treat water by reacting with contaminants. |

Research and Development

Erbium(III) sulfate is extensively used in scientific research, particularly in studies involving rare earth elements (REEs). Its properties are investigated for understanding REE behavior in various chemical environments, including chloride and sulfate complexation studies at elevated temperatures .

Case Study 1: Optical Fiber Amplification

A study demonstrated that erbium-doped optical fibers significantly improved signal strength over long distances compared to undoped fibers. The incorporation of erbium(III) sulfate as a dopant allowed for efficient energy transfer, leading to enhanced performance in telecommunications networks.

Case Study 2: Catalytic Efficiency

Research highlighted the use of erbium(III) sulfate in catalyzing the conversion of styrene oxide under mild conditions with high conversion rates. This showcases its potential as a sustainable catalyst alternative in organic synthesis .

作用机制

Erbium(III) sulfate can be compared with other similar compounds, such as:

Ytterbium(III) sulfate: Similar to erbium(III) sulfate, ytterbium(III) sulfate is used in optical and catalytic applications.

Dysprosium(III) sulfate: This compound is also used in similar applications but has different optical and magnetic properties.

Uniqueness: Erbium(III) sulfate is unique due to its specific absorption and emission properties, which make it particularly valuable in optical applications such as fiber optics and medical lasers .

相似化合物的比较

- Ytterbium(III) sulfate

- Dysprosium(III) sulfate

- Holmium(III) sulfate

- Thulium(III) sulfate

Erbium(III) sulfate is a versatile compound with significant applications in various fields, making it an important subject of study in both scientific research and industrial applications.

生物活性

Erbium(III) sulfate, a compound of the rare earth element erbium, has garnered attention in various fields due to its unique biological activities and potential applications. This article explores the biological activity of Erbium(III) sulfate, focusing on its antimicrobial properties, interaction with biomolecules, and potential therapeutic applications.

Erbium(III) Sulfate Overview:

- Chemical Formula:

- CAS Number: 10031-52-4

- Molecular Weight: 766.82 g/mol (anhydrous: 622.70 g/mol)

- Physical Form: Crystalline, hygroscopic

- Solubility: Soluble in water

Antimicrobial Activity

Recent studies have demonstrated that erbium(III) complexes exhibit significant antimicrobial activity against various bacterial strains. For instance, complexes formed with fluoroquinolone antibiotics showed enhanced activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Xanthomonas campestris. Notably, the erbium(III) complexes displayed superior activity compared to their corresponding free quinolone counterparts, suggesting a synergistic effect due to the metal coordination .

Table 1: Antimicrobial Activity of Erbium(III) Complexes

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Bacillus subtilis | 10 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Xanthomonas campestris | 25 µg/mL |

Interaction with Biomolecules

The interaction of erbium(III) sulfate with biomolecules has been investigated using various spectroscopic techniques. Studies indicate that these complexes can intercalate into DNA, which is facilitated by their binding affinity to calf-thymus DNA. The binding occurs through intercalation, as evidenced by UV-vis spectroscopy and viscosity measurements .

Binding Affinity:

- The binding constants calculated for the interaction with bovine and human serum albumin indicate a strong and reversible binding mechanism, which is crucial for potential therapeutic applications .

Photoluminescent Properties

Erbium(III) ions are known for their photoluminescent properties, which have implications in bio-imaging and phototherapy. The ability of erbium complexes to absorb light and emit fluorescence makes them suitable candidates for applications in targeted drug delivery systems and photodynamic therapy. Research shows that these complexes can generate reactive oxygen species (ROS) upon light activation, which can be utilized in cancer therapy through photo-induced DNA cleavage mechanisms .

Case Studies

属性

IUPAC Name |

erbium;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Er.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDUYZCINFANRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Er].[Er] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Er2H6O12S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。